molecular formula Lu B1217147 镥 CAS No. 7439-94-3

货号 B1217147
CAS 编号: 7439-94-3
分子量: 174.967 g/mol
InChI 键: OHSVLFRHMCKCQY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of lutetium compounds often involves complex chemical processes. For instance, the synthesis of a new sandwich lutetium(III) bisphthalocyanine substituted with hexylthio groups demonstrates the solubility of the compound in common organic solvents and its characterization through various spectroscopic methods, highlighting the intricate synthesis process of lutetium compounds (Gürek et al., 2001).

Molecular Structure Analysis

The molecular structure of lutetium complexes can be quite complex. For example, lutetium bisphthalocyanine complexes have been found to crystallize in certain space groups with specific lattice parameters, indicating the detailed geometric arrangement of these molecules. The octahedral coordination of lutetium by the isoindole nitrogens of phthalocyanine rings in a sandwich-type complex is a notable feature, demonstrating the molecular complexity of lutetium compounds (A. Cian et al., 1985).

Chemical Reactions and Properties

Lutetium compounds participate in a variety of chemical reactions, exhibiting unique properties. For instance, lutetium(III) phthalocyanine derivatives have been synthesized, showing significant spectroscopic properties and magnetic properties. These characteristics underscore the reactive nature of lutetium compounds and their potential for use in magnetic and spectroscopic applications (A. Cian et al., 1985).

Physical Properties Analysis

The physical properties of lutetium compounds, such as their crystal structures and luminescence, are subjects of extensive research. The synthesis and crystal structure determination of 1:1 lutetium/indium trihydroxide, for example, illustrates the isostructural nature of these compounds with Lu(OH)3 and their distinct polyhedral framework, indicating the diverse physical properties that lutetium compounds can exhibit (D. Mullica et al., 1988).

科学研究应用

激光共振电离光谱

镥是地平线 2020 欧盟计划下的 MEDICIS 项目的组成部分,该项目专注于生产用于核医学成像和放射性核素治疗的新型放射性同位素。具体来说,镥用于欧洲核子研究中心的共振电离激光离子源 (RILIS),以高效、纯净地生产放射性离子 (Gadelshin 等人,2017)

核医学中的治疗应用

镥-177 因其放射性核素特性和可大规模生产的潜力,在核医学治疗应用中变得越来越重要 (Pillai 和 Knapp,2015)

在 PET 探测器中的应用

基于镥的闪烁体,如 LSO 和 LYSO,广泛用于 PET 探测器。虽然它们因其高阻止本领和短衰变时间而有益,但镥的放射性同位素 176Lu 的存在会引入影响 PET 系统性能的随机事件 (Wei,2015)

物理和力学性能

已使用数据挖掘方法来研究镥的物理和力学性能,并将其与第三行过渡金属进行比较。这种比较表明,镥与第六行过渡金属有许多共同的性质 (Settouti 和 Aourag,2015)

用于医疗目的的生产

用于医疗目的的镥-177 已在达拉特核研究反应堆通过中子通量辐照产生。这种方法的高产率使其适用于医疗应用 (Nguyen 等人,2015)

X 射线成像闪烁体

氧化镥,特别是掺杂 Eu 的氧化镥 (Lu2O3:Eu),是高效率、高空间分辨率 X 射线成像探测器的极佳候选材料 (Riva 等人,2016)

电化学检测应用

钒酸镥 (LuVO4) 表现出良好的导电性和电催化活性,使其适用于电化学应用,例如检测环境样品中的呋喃妥因 (NFT) (Kokulnathan 和 Chen,2020)

比活度的估计

已开发出一种使用 DOTA 作为结合剂的新技术来估计镥-177 的比活性,这是靶向治疗和放射性药物制备中的一个关键方面 (Pillai、Chakraborty 和 Das,2015)

作用机制

Target of Action

Lutetium (Lu), specifically in the form of Lutetium Lu 177 dotatate, primarily targets somatostatin receptors , with the highest affinity for subtype 2 somatostatin receptors (SSTR2) . These receptors are often overexpressed in certain types of tumors, such as gastroenteropancreatic neuroendocrine tumors (GEP-NETs) .

Mode of Action

Lutetium Lu 177 dotatate is a radiolabeled somatostatin analog . It works by binding to somatostatin receptors on the surface of tumor cells . Once bound, it enters the cell and releases radiation, damaging the tumor cells . This targeted approach allows for the specific destruction of tumor cells while minimizing damage to healthy cells .

Biochemical Pathways

The primary biochemical pathway involved in the action of Lutetium Lu 177 dotatate is the binding to somatostatin receptors, particularly SSTR2 . This binding triggers the internalization of the compound into the tumor cell, where it releases radiation that damages the cell . The specific biochemical changes within the cell following radiation damage are complex and can involve multiple pathways leading to cell death.

Pharmacokinetics

After intravenous administration, Lutetium Lu 177 dotatate has a mean maximum blood concentration of 6.58 ng/mL and a mean blood area under the curve (AUC) of 52.3 ng·h/mL . The compound demonstrates a lower whole-body retention, indicating a potentially lower risk for bone marrow toxicity . The recommended dosage is 7.4 GBq (200 mCi) every 6 weeks for up to 6 doses .

Result of Action

The primary result of Lutetium Lu 177 dotatate’s action is the damage and subsequent death of tumor cells . In clinical trials, treatment with Lutetium Lu 177 dotatate resulted in longer progression-free survival compared to patients receiving octreotide alone . There was also evidence of an overall survival benefit .

Action Environment

In the context of its use as a therapeutic agent, the environment within the body can influence its action. For example, co-administration of amino acids with Lutetium Lu 177 dotatate can increase the mean beta-phase blood clearance of the compound by 36% . Additionally, the presence of somatostatin receptors on the surface of tumor cells is a critical factor influencing the compound’s efficacy .

安全和危害

Lutetium can cause serious health problems if its dust is inhaled . It is also highly toxic if swallowed . Therefore, protective equipment must be worn when handling the element . Lutetium is flammable and in contact with water releases flammable gases which may ignite spontaneously .

未来方向

The use of the medical isotope lutetium-177 is increasing, but there are concerns that its worldwide availability may not be sufficient in the long term . This warrants an evaluation of its use and production . Research advancements in lutetium radiopharmaceuticals include enhanced targeting mechanisms, combination therapies, personalized treatment protocols, and expanding indications .

属性

IUPAC Name

lutetium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Lu
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHSVLFRHMCKCQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Lu]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Lu
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5047746
Record name Lutetium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5047746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.9668 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Silvery white metal; [Merck Index] Soft and ductile metal; [Hawley]
Record name Lutetium
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/2138
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS RN

7439-94-3, 13598-44-2
Record name Lutetium
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7439-94-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lutetium hydride (LuH3)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13598-44-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lutetium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007439943
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lutetium
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Lutetium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5047746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Lutetium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.275
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LUTETIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5H0DOZ21UJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Q & A

Q1: What are some notable spectroscopic properties of Lutetium?

A1: Lutetium compounds exhibit interesting spectroscopic properties. For instance, lutetium texaphyrin, a photosensitizer, displays a broad absorption band centered at 732 nm, making it suitable for photodynamic therapy (PDT) []. Researchers have investigated the electrochromic properties of lutetium diphthalocyanines using infrared, electronic, and electron spin resonance spectroscopy [].

Q2: How does the density of Lutetium in LYSO crystals affect their use in PET detectors?

A2: Lutetium yttrium oxyorthosilicate (LYSO) crystals are used in Positron Emission Tomography (PET) due to their desirable scintillation properties. The naturally occurring isotope 176Lu emits a consistent background radiation (BG) profile, impacting the LYSO crystal's performance. The intensity of the BG spectrum is directly related to the intrinsic radioactivity, which allows for a precise estimation of lutetium density within LYSO crystal samples []. This understanding enables the predictive assessment of system behaviors and the configuration of parameters in LYSO-based detectors.

Q3: What color changes occur in lutetium dihydride (LuH2) under pressure, and what might cause them?

A3: Lutetium dihydride (LuH2) exhibits pressure-induced color changes. At ambient pressure, it appears dark blue, transitioning to pink at approximately 2.2 GPa and bright red at around 4 GPa when compressed in a diamond anvil cell. This reversible phenomenon might be attributed to structural changes within the material under pressure [].

Q4: How does the inclusion of lutetium affect the properties of yttrium iron garnet films?

A4: Incorporating lutetium into yttrium iron garnet films influences their magnetic properties. Studies using Fe nuclear magnetic resonance (NMR) have revealed that lutetium cations tend to create antisite defects more readily than yttrium cations []. This information is crucial for understanding and optimizing the performance of these materials in various applications, including microwave devices and magnetic sensors.

Q5: Can lutetium be effectively incorporated into nanoparticles, and what applications does this enable?

A5: Yes, lutetium can be deposited onto nanoparticles using techniques like atomic layer deposition (ALD). Researchers have successfully coated titanium dioxide (TiO2) nanoparticles with lutetium oxide using ALD in a fluidized bed reactor []. This technique allows for precise control over the lutetium loading, enabling the production of nanoparticles for nuclear medical applications. Furthermore, lutetium doping can be used to synthesize larger core and core-shell upconversion nanoparticles (UCNs) with enhanced luminescence []. This has promising implications for various fields, including optical encoding, multiplexed biodetection, and bioimaging.

Q6: Are there any known catalytic applications of lutetium compounds?

A6: While the provided research papers do not focus on the catalytic properties of lutetium compounds, it is worth noting that lanthanides, including lutetium, are known to exhibit catalytic activity in certain reactions. Further research is needed to explore the full potential of lutetium-based catalysts.

Q7: How have computational methods been used to study lutetium-containing systems?

A7: Computational chemistry plays a crucial role in understanding the behavior of lutetium-containing systems. For example, density functional theory (DFT) calculations have been employed to investigate the electronic structure and properties of lutetium tetraphenylporphyrin []. These calculations provide valuable insights into the electronic structure and bonding characteristics of such complexes. Moreover, DFT calculations have been crucial in studying the ternary phase diagram of nitrogen-doped lutetium hydrides, revealing a novel lutetium hydride structure (HLu2) and its potential for superconductivity [].

Q8: How do structural modifications of lutetium complexes affect their properties and applications?

A8: Structural modifications of lutetium complexes can significantly impact their properties. For example, introducing crown ether substituents to double-decker lutetium(III) diphthalocyanine influences its electrochemical and spectroscopic characteristics []. These modifications could be leveraged to fine-tune the properties of lutetium complexes for specific applications.

Q9: How does the stability of lutetium complexes vary under different conditions, and what strategies can be employed to improve their stability?

A9: The stability of lutetium complexes depends on the specific ligands and environmental conditions. For instance, lutetium(III) acetate tetrahydrate undergoes thermal decomposition, forming anhydrous acetate at 60°C and lutetium oxide at higher temperatures []. Formulating lutetium complexes with appropriate stabilizing agents or encapsulating them within protective matrices could enhance their stability.

Q10: What safety considerations should be taken into account when working with lutetium and its compounds?

A10: While lutetium is not considered highly toxic, handling any chemical substance requires appropriate safety precautions. Researchers should consult relevant safety data sheets and follow established laboratory safety protocols when working with lutetium and its compounds.

Q11: What are the applications of lutetium-177 in Peptide Receptor Radionuclide Therapy (PRRT)?

A11: Lutetium-177 (177Lu) is a radioisotope used in PRRT, particularly for treating neuroendocrine tumors (NETs). 177Lu-labeled somatostatin analogues, such as DOTATOC and DOTA-LM3, have demonstrated promising results in targeting and delivering therapeutic radiation to tumors expressing somatostatin receptors [].

Q12: How does the “tumor sink effect” influence the efficacy and toxicity of lutetium-177-PSMA-617 radioligand therapy in patients with mCRPC?

A12: The “tumor sink effect” refers to the phenomenon where a large tumor mass absorbs a significant portion of a radiopharmaceutical, potentially reducing uptake in healthy organs and influencing both treatment efficacy and toxicity. This effect has been observed with prostate-specific membrane antigen (PSMA)-targeted radiopharmaceuticals in patients with metastatic castration-resistant prostate cancer (mCRPC). Studies have shown an inverse correlation between changes in total lesional PSMA (tumor burden) and the uptake of the radiopharmaceutical in organs like the parotid glands and spleen, suggesting a tumor sink effect []. This finding highlights the importance of considering tumor burden when determining lutetium-177-PSMA-617 activities to optimize the therapy's efficacy/toxicity ratio.

Q13: How effective is lutetium-177 octreotate in managing hypoglycemia associated with malignant insulinoma?

A13: Lutetium-177 octreotate has emerged as a potential treatment option for managing severe hypoglycemia in patients with inoperable malignant insulinoma, a tumor that secretes excess insulin []. Case studies have reported successful normoglycemia and tumor regression after administering lutetium-177 octreotate in patients who were unresponsive to conventional therapies. These findings suggest its potential for improving glycemic control and tumor response in this challenging patient population.

Q14: What is the mechanism of action of motexafin lutetium (MLu) in photodynamic therapy (PDT) for atherosclerosis, and what are the downstream cellular effects?

A14: Motexafin lutetium (MLu, Antrin) is a photosensitizer that selectively accumulates in atherosclerotic plaque []. Upon activation by far-red light, MLu produces cytotoxic singlet oxygen, which leads to several downstream effects, including: * Induction of apoptosis: Singlet oxygen generated by MLu-mediated PDT triggers apoptosis (programmed cell death) in macrophages and smooth muscle cells, effectively reducing plaque cellularity [, ]. * Plaque reduction: By inducing cell death and potentially modulating plaque composition, MLu-PDT has shown promise in preclinical studies for reducing atherosclerotic plaque burden [].

Q15: How does the timing of Mitomycin C administration relative to lutetium texaphyrin photodynamic therapy affect the treatment response in tumor models?

A15: Combining lutetium texaphyrin photodynamic therapy (PDT) with Mitomycin C (MMC), a hypoxia-enhanced drug, can significantly impact tumor response. Studies in RIF-1 tumor-bearing mice demonstrated that administering MMC before PDT resulted in a more pronounced anti-tumor effect compared to MMC alone or PDT alone []. Specifically, giving MMC prior to PDT led to a longer median tumor regrowth time, highlighting the importance of treatment sequencing in maximizing therapeutic efficacy.

Q16: What are the potential long-term effects and toxicities associated with lutetium-based therapies?

A16: As with any medical treatment, lutetium-based therapies may carry potential risks and side effects. The specific concerns can vary depending on the type of lutetium compound used, the dosage, and the individual patient's health status. For instance, lutetium-177 therapy can lead to a decrease in blood cell counts, which is usually temporary but requires monitoring []. Patients receiving lutetium-177 treatment should be closely monitored for potential delayed side effects, and further research is needed to fully understand the long-term impact of these therapies.

Q17: How do the properties of different lutetium-labeled somatostatin analogues, such as DOTATOC and DOTA-LM3, affect their targeting ability?

A17: Lutetium-labeled somatostatin analogues, including DOTATOC and DOTA-LM3, are designed to target tumors expressing somatostatin receptors []. The choice of the specific analogue can influence targeting efficacy due to differences in their binding affinity for somatostatin receptor subtypes. The agonist DOTATOC and the antagonist DOTA-LM3 exhibit variations in their tumor uptake and biodistribution, underscoring the importance of careful selection based on the tumor's receptor profile.

Q18: What analytical techniques are employed to determine lutetium concentrations in various samples?

A18: Several analytical methods are used to determine lutetium concentrations, including:

    Q19: How can isotope dilution analysis be applied for the absolute quantification of peptides using lutetium labeling and nanoHPLC-ICP-IDMS?

    A19: Isotope dilution analysis (IDA) combined with lutetium labeling and nano-high performance liquid chromatography-inductively coupled plasma mass spectrometry (nanoHPLC-ICP-MS) provides a powerful approach for accurate absolute peptide quantification []. The method involves labeling peptides with lutetium diethylenetriamine pentaacetic acid (Lu-DTPA), separating the labeled peptides using nanoHPLC, and subsequently quantifying them using ICP-MS. By adding a known amount of a 176Lu-labeled spike to the column effluent, the isotopic ratio of lutetium in the sample can be precisely determined, enabling the absolute quantification of the target peptide.

    Q20: How does the intrinsic radiation of Lutetium-176 (176Lu) affect the performance of lutetium-based scintillators, and what methods are used to analyze its energy spectrum?

    A20: Lutetium-based scintillators, despite their favorable properties, face challenges due to the intrinsic radiation of the naturally occurring isotope 176Lu. This radiation contributes to background noise in applications like radiation detection. To understand and mitigate this, researchers have developed methods to analyze the energy spectrum of 176Lu intrinsic radiation (IRL) []. One approach involves a discrete convolution-based method, which considers various photon interactions with matter (e.g., photoelectric effect, Compton scattering) to simulate the complex IRL spectrum accurately.

    体外研究产品的免责声明和信息

    请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。